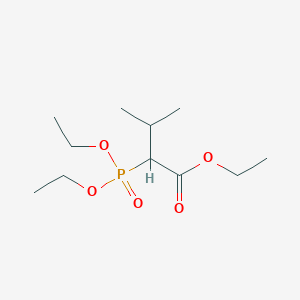

2-(二乙氧基膦酰基)-3-甲基丁酸乙酯

描述

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is a chemical compound synthesized through the Arbuzov reaction, which involves the reaction of ethyl chloroacetate with triethyl phosphate to form an intermediate that subsequently reacts with 2-bromopropane to yield the target compound . This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is achieved with a high overall yield of 79.1% . The process begins with the Arbuzov reaction, a well-known method for preparing phosphonates, which in this case, produces an intermediate ethyl 2-(diethoxyphosphoryl)acetate. This intermediate is then further reacted with 2-bromopropane to obtain the desired product . The synthesis route is notable for its efficiency and the high yield obtained, which is significant for practical applications.

Molecular Structure Analysis

While the specific papers provided do not delve into the detailed molecular structure analysis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, related compounds have been studied for their stereochemistry and molecular configurations . For instance, the stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives has been examined through methods like UV irradiation and NMR spectroscopy . Similarly, the stereospecific intramolecular cyclization of related phosphite compounds has been reported, which could provide insights into the stereochemical outcomes of reactions involving similar phosphorus-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate has been explored in various contexts. For example, diethyl (dichloromethyl)phosphonate has been used in the synthesis of alkynes, demonstrating the versatility of phosphonate derivatives in organic synthesis . Additionally, 2-diethoxyphosphoryl-4-nitroalkanoates have been utilized as intermediates in the synthesis of α-alkylidene-γ-lactones and lactams, indicating that diethoxyphosphoryl compounds can be transformed into a range of useful products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate are not explicitly detailed in the provided papers. However, the synthesis and applications of similar compounds suggest that these properties are conducive to their use in organic synthesis. For instance, the high enantiomeric excess achieved in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate via microbial reduction indicates that the stereochemical purity of such compounds is an important physical property for their application in pharmaceutical synthesis .

科学研究应用

合成和化学性质

2-(二乙氧基膦酰基)-3-甲基丁酸乙酯使用阿布佐夫反应由氯乙酸乙酯和三乙基磷酸酯合成,然后与 2-溴丙烷反应,总产率达到 79.1% (Nhu,2013 年)。该化合物用作各种有机化合物的合成中间体。例如,各种硝基烷与 (2-二乙氧基膦酰基)丙烯酸乙酯的迈克尔加成反应产生通用的中间体,例如 2-二乙氧基膦酰基-4-硝基烷酸乙酯,它可以进一步转化为不同的有机结构,如 3-(二乙氧基膦酰基)四氢-2-呋喃酮和内酰胺 (Blaszczyk、Krawczyk 和 Janecki,2004 年)。

在有机合成中的应用

2-(二乙氧基膦酰基)-3-甲基丁酸乙酯在 3-氟呋喃-2(5H)-酮的合成中也发挥作用,该过程涉及 Z/E 光异构化和酸催化环化 (Pomeisl、Čejka、Kvíčala 和 Paleta,2007 年)。此外,该化合物用于与亲核试剂的反应,以开发合成二氟甲基膦酸酯取代的氮杂环的新方法,突出了它在特定化学反应中与其他酮酯相比反应性较低 (Pasternak、Golubev、Peregudov 和 Chkanikov,2000 年)。

作用机制

Target of Action

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, also known as Triethyl phosphonoacetate, is a reagent used in organic synthesis . Its primary targets are the reactants in the reactions it is involved in, such as the Horner-Wadsworth-Emmons (HWE) reaction . The role of this compound is to facilitate the formation of carbon-phosphorus bonds .

Mode of Action

In the HWE reaction, Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate interacts with its targets by acting as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds . This results in the formation of a new carbon-carbon double bond .

Biochemical Pathways

The compound is involved in the Arbuzov reaction, a biochemical pathway that constructs phosphorus-carbon bonds . This pathway is an effective method for preparing compounds such as alkyl phosphonates, secondary phosphonates, and oxophosphorus compounds .

Pharmacokinetics

Its solubility in various solvents like chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability when used in these solvents.

Result of Action

The result of the action of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is the formation of new compounds through the creation of carbon-phosphorus and carbon-carbon bonds . This makes it a valuable reagent in the synthesis of various organic compounds, including natural compounds like vitamins, drugs, and insect pheromones .

未来方向

属性

IUPAC Name |

ethyl 2-diethoxyphosphoryl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-6-14-11(12)10(9(4)5)17(13,15-7-2)16-8-3/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJELRNPBKJSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472415 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

CAS RN |

35051-50-4 | |

| Record name | Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

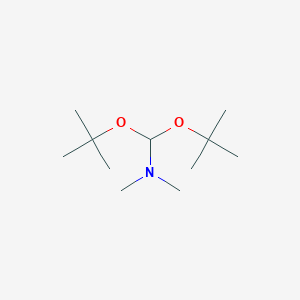

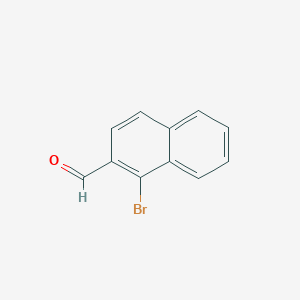

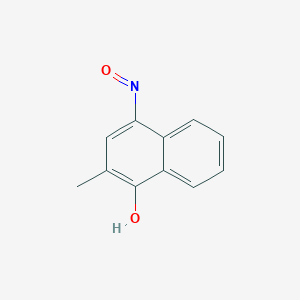

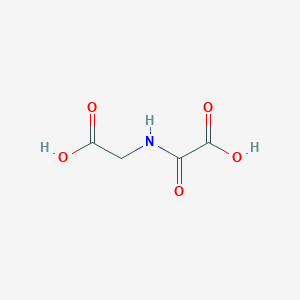

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate via the Arbuzov reaction?

A1: The research highlights the successful synthesis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate using the Arbuzov reaction. [] This reaction is significant in organophosphorus chemistry for its ability to form carbon-phosphorus bonds. By employing this reaction with readily available starting materials like ethyl chloroacetate and triethyl phosphate, the researchers achieved a good overall yield (79.1%) of the target compound. This synthetic route demonstrates an efficient method for producing Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, which could potentially be scaled up for larger-scale production if needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。